molecular formula C11H18ClNO2 B162517 2,6-Dimethoxy-alpha-methyl-benzeneethanamine,monohydrochloride CAS No. 3904-11-8

2,6-Dimethoxy-alpha-methyl-benzeneethanamine,monohydrochloride

Cat. No. B162517
CAS RN: 3904-11-8
M. Wt: 231.72 g/mol
InChI Key: RAFRKSARBDWLLA-UHFFFAOYSA-N
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Scientific Research Applications

Medical Intermediate Synthesis

  • 2,6-Dimethoxy-alpha-methyl-benzeneethanamine is used as a medical intermediate molecule. For instance, its derivative 2,5-dimethoxy-4-ethylthio-benzeneethanamine is prepared from 1,4-dimethoxybenzene and is used in psychotic and schizophrenic psychosis treatments (Z. Zhimin, 2003).

Neurotransmission Study

Anti-Inflammatory Activity

  • Compounds structurally related to 2,6-Dimethoxy-alpha-methyl-benzeneethanamine demonstrate significant anti-inflammatory properties. For example, derivatives from Illicium species were found to inhibit histamine release, indicating potential as anti-inflammatory agents (T. Matsui, C. Ito, M. Itoigawa, T. Okada, H. Furukawa, 2007).

Antimicrobial Applications

  • 2,6-Dimethoxy-1,4-benzoquinone, a related analogue, exhibits antimicrobial activity against several food-borne bacteria, highlighting its potential as a food supplement agent (Jun-Hwan Park, K. Shim, Hoi-Seon Lee, 2014).

Chemical Synthesis and Catalysis

  • This compound is used in the synthesis of other complex molecules. For instance, it plays a role in the catalytic hydrogenation process in synthesizing certain hydrochloride compounds, demonstrating its importance in chemical manufacturing processes (Z. M. Samardžić, S. Zrnčević, 2012).

Drug Development

  • Its derivatives are studied for potential antipsychotic properties. Such compounds, for example, showed promising results as antidopaminergic agents, indicating their relevance in developing treatments for psychological disorders (T. Högberg, T. de Paulis, L. Johansson, Y. Kumar, H. Hall, S. Ogren, 1990).

Alzheimer's Disease Research

properties

IUPAC Name

1-(2,6-dimethoxyphenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-8(12)7-9-10(13-2)5-4-6-11(9)14-3;/h4-6,8H,7,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFRKSARBDWLLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC=C1OC)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethoxy-alpha-methyl-benzeneethanamine,monohydrochloride

CAS RN

3904-11-8
Record name 2,6-Dimethoxyamphetamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003904118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-DIMETHOXYAMPHETAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH9SL6CNJ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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